1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
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Overview
Description
AMB639752 is a novel compound identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα). Diacylglycerol kinases are enzymes that catalyze the phosphorylation of diacylglycerol to phosphatidic acid, playing a crucial role in cellular signaling pathways. AMB639752 has shown significant potential in therapeutic applications, particularly in the treatment of X-linked lymphoproliferative disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: AMB639752 was discovered through virtual screening and subsequent structure-activity relationship studies. The synthesis involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods: The industrial production of AMB639752 would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: AMB639752 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in AMB639752 and the reagents used. Detailed reaction pathways and products are typically studied in controlled laboratory settings .
Scientific Research Applications
AMB639752 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of diacylglycerol kinase alpha and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating immune responses and cellular apoptosis, particularly in diseases like X-linked lymphoproliferative disease.
Medicine: Potential therapeutic applications in cancer treatment, where it has shown the ability to reduce cancer cell migration and restore apoptosis in certain cellular models.
Industry: Potential use in the development of new therapeutic agents targeting diacylglycerol kinase alpha
Mechanism of Action
AMB639752 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby preventing the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival. The compound has shown the ability to restore restimulation-induced cell death in SAP-deficient lymphocytes, highlighting its potential in treating X-linked lymphoproliferative disease .
Comparison with Similar Compounds
R59022: Another diacylglycerol kinase inhibitor with broader activity but less specificity for diacylglycerol kinase alpha.
R59949: Similar to R59022, with broader activity and less specificity.
Ritanserin: Identified alongside AMB639752 as a potent diacylglycerol kinase alpha inhibitor but also affects serotonin signaling.
Uniqueness of AMB639752: AMB639752 is unique in its high specificity for diacylglycerol kinase alpha without affecting serotonin signaling, making it a more targeted therapeutic agent. Its ability to restore apoptosis and reduce cancer cell migration further distinguishes it from other inhibitors .
Properties
CAS No. |
371210-26-3 |
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Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-6-16-17(12-14)22-15(2)20(16)18(25)13-23-7-9-24(10-8-23)21(26)19-4-3-11-27-19/h3-6,11-12,22H,7-10,13H2,1-2H3 |
InChI Key |
VMGUWRHRHRBXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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